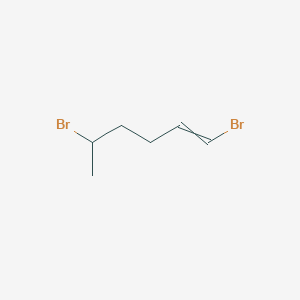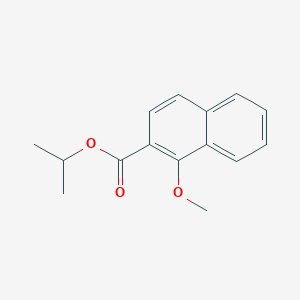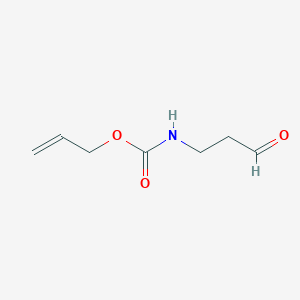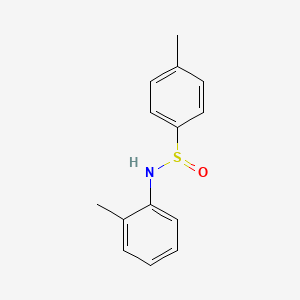
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-oxo-3-phenylbut-2-en-2-yl moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-oxo-3-phenylbut-2-en-2-yl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiocyanate product .
Industrial production methods for thiocyanates often involve the use of alkali metal thiocyanates and organic halides. For example, the reaction of alkyl halides with sodium thiocyanate in aqueous media is a widely used method for the preparation of organic thiocyanates .
Chemical Reactions Analysis
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiocyanate group can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-3-phenylbut-2-en-2-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Oxo-3-phenylbut-2-en-2-yl thiocyanate can be compared with other similar compounds, such as phenyl thiocyanate and benzyl thiocyanate. While all these compounds contain the thiocyanate group, their chemical properties and reactivity differ due to the nature of the substituents attached to the thiocyanate group .
Properties
CAS No. |
119835-53-9 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(4-oxo-3-phenylbut-2-en-2-yl) thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9(14-8-12)11(7-13)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI Key |
GOESVROQYSLQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C=O)C1=CC=CC=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)




![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)


![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
